molecular formula C36H28NOP B13143749 (2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide

(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide

Cat. No.: B13143749
M. Wt: 521.6 g/mol
InChI Key: CSHIPHYXRYDKTG-UHFFFAOYSA-N
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Description

(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of both diphenylamino and diphenylphosphine oxide groups attached to a biphenyl backbone, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a biphenyl derivative under controlled conditions. One common method includes the use of Grignard reagents, where diphenylphosphine oxide reacts with a biphenyl magnesium bromide intermediate, followed by acid workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and diphenylamino groups. These interactions can modulate various biochemical pathways, including electron transport and signal transduction. The compound’s ability to act as an electron-transporting material makes it valuable in the development of electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the biphenyl and diphenylamino groups.

    Triphenylphosphine oxide: Another related compound used in similar applications but with different electronic properties.

Uniqueness

(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide stands out due to its unique combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and catalysts .

Properties

Molecular Formula

C36H28NOP

Molecular Weight

521.6 g/mol

IUPAC Name

2-(2-diphenylphosphorylphenyl)-N,N-diphenylaniline

InChI

InChI=1S/C36H28NOP/c38-39(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)33-25-13-15-27-35(33)37(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H

InChI Key

CSHIPHYXRYDKTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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